molecular formula C16H15N5O3 B15103352 3,5-dimethoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

3,5-dimethoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B15103352
M. Wt: 325.32 g/mol
InChI Key: KDLAFOGXWBASQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. The presence of the tetrazole ring in its structure makes it particularly interesting due to the unique properties of tetrazoles, such as their ability to act as bioisosteres of carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of a nitro group would yield an amine .

Scientific Research Applications

3,5-dimethoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide: This compound is similar in structure but lacks the methoxy groups.

    3,5-Dimethoxybenzamide: This compound lacks the tetrazole ring.

Uniqueness

The uniqueness of 3,5-dimethoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide lies in the combination of the methoxy groups and the tetrazole ring, which confer specific chemical and biological properties. The methoxy groups can participate in various chemical reactions, while the tetrazole ring enhances the compound’s ability to interact with biological targets .

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

3,5-dimethoxy-N-[2-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C16H15N5O3/c1-23-12-7-11(8-13(9-12)24-2)16(22)18-14-5-3-4-6-15(14)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)

InChI Key

KDLAFOGXWBASQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2N3C=NN=N3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.